Enhanced Anti-Adipogenic Potency and Reduced Hepatotoxicity vs. Berbamine Free Base
In a high-content imaging screen of 120 compounds, berbamine dihydrochloride (BBMD) demonstrated superior performance compared to the parent free base berbamine (BBM). BBMD inhibited lipid droplet (LD) formation in 3T3-L1 adipocytes with a lower IC50 value and, critically, exhibited no evidence of hepatotoxicity at concentrations up to 40 μM, whereas BBM induced mild HepG2 cell injury [1].
| Evidence Dimension | Inhibition of Lipid Droplet Formation (IC50) |
|---|---|
| Target Compound Data | 0.95 μM |
| Comparator Or Baseline | Berbamine free base (BBM): 1.88 μM |
| Quantified Difference | BBMD IC50 is 2.0-fold lower (more potent) than BBM |
| Conditions | 3T3-L1 adipocytes; high-content imaging assay |
Why This Matters
For researchers in metabolic disease, the dihydrochloride salt offers a quantifiable advantage in potency and a cleaner toxicity profile, making it a more selective and reliable tool compound than the free base.
- [1] Wang, S., Zhang, Q., Zhang, Y., Zhang, Y., Wu, Q., Li, S., & Qiao, Y. (2016). Identification of berbamine dihydrochloride from barberry as an anti-adipogenic agent by high-content imaging assay. Journal of Traditional Chinese Medical Sciences, 3(2), 95-102. View Source
